![molecular formula C16H9Br5ClNO4 B609080 {5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid CAS No. 1959605-73-2](/img/structure/B609080.png)
{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK204 is an AKR1B10 inhibitor. MK204 can make a strong halogen bond with the protein. AKR1B10 has evolved as a tumor marker and promising antineoplastic target. It shares high structural similarity with the diabetes target enzyme aldose reductase (AR).
Scientific Research Applications
Chromatographic Analysis 5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid and its derivatives have been studied in the context of chromatographic analysis. For instance, research has been done on thin-layer chromatography of similar phenoxyacetic acid derivatives on silica gel, indicating the importance of this compound in analytical chemistry for separating and identifying chemical substances (Sattar & Paasiv́irta, 1980).
Synthetic Chemistry In the field of synthetic chemistry, derivatives of phenoxyacetic acid, like the one , have been synthesized for various purposes including as antimicrobial agents. This demonstrates the compound's relevance in developing new chemical entities with potential therapeutic applications (Sah, Bidawat, Seth, & Gharu, 2014).
Environmental Chemistry The compound and its related derivatives are of interest in environmental chemistry, particularly concerning the study of phenoxy acid herbicides. These compounds are significant in understanding the distribution, degradation, and environmental impact of herbicides (Hirahara et al., 1997).
Pharmaceutical Research In pharmaceutical research, compounds like 5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid have been used in the synthesis of novel compounds with potential therapeutic properties, such as antimycobacterial agents. This highlights the role of this chemical in drug discovery and development (Ali & Shaharyar, 2007).
Food Chemistry In food chemistry, derivatives of phenoxyacetic acid have been studied for their roles as food additives and nutraceuticals, particularly in relation to metabolic syndrome. This indicates potential applications in enhancing food safety and health benefits (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Atmospheric Chemistry The compound's derivatives are also studied in atmospheric chemistry to understand the chemistry of chlorinated phenoxyacid herbicides in the atmosphere, which has implications for environmental pollution and public health (Murschell & Farmer, 2018).
properties
CAS RN |
1959605-73-2 |
|---|---|
Molecular Formula |
C16H9Br5ClNO4 |
Molecular Weight |
714.22 |
IUPAC Name |
2-[5-chloro-2-[(2,3,4,5,6-pentabromophenyl)methylcarbamoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H9Br5ClNO4/c17-11-8(12(18)14(20)15(21)13(11)19)4-23-16(26)7-2-1-6(22)3-9(7)27-5-10(24)25/h1-3H,4-5H2,(H,23,26)(H,24,25) |
InChI Key |
QYSFXUVFRUYJCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MK204; MK 204; MK-204 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



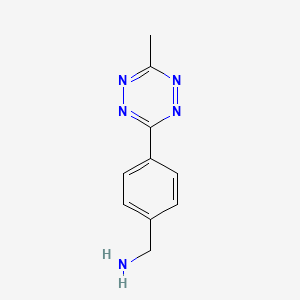
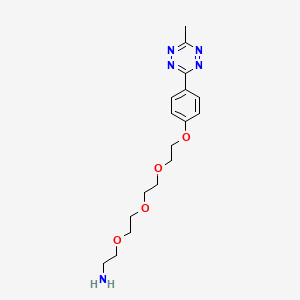
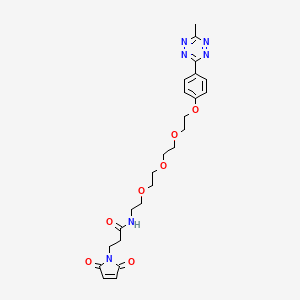
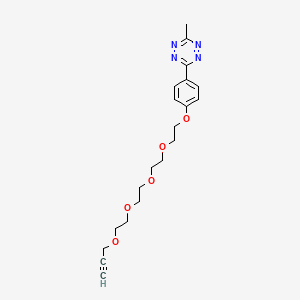
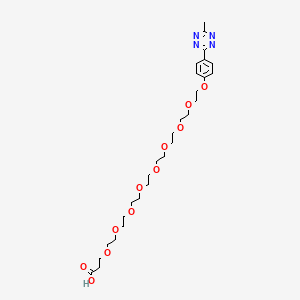
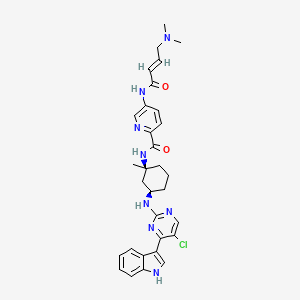


![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)
![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)benzoic acid](/img/structure/B609015.png)
![N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide](/img/structure/B609016.png)

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)